molecular formula C25H20N2O4S B2936597 1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 618413-44-8

1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2936597
CAS No.: 618413-44-8
M. Wt: 444.51
InChI Key: WJEPMNBLTRWJAB-UHFFFAOYSA-N
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Description

1-(6-Ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a heterocyclic compound featuring a pyrrol-2-one core substituted with a 6-ethylbenzothiazole moiety, a furan-2-carbonyl group, a p-tolyl (4-methylphenyl) group, and a hydroxyl group at position 2. This structure combines aromatic, electron-withdrawing, and lipophilic substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S/c1-3-15-8-11-17-19(13-15)32-25(26-17)27-21(16-9-6-14(2)7-10-16)20(23(29)24(27)30)22(28)18-5-4-12-31-18/h4-13,21,29H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEPMNBLTRWJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one , also known as compound X , has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H20N2O4S
  • Molecular Weight : 444.51 g/mol
  • IUPAC Name : 1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one

The structure features a benzothiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties. The presence of the furan and pyrrole rings further enhances its potential pharmacological profile.

Anticancer Properties

Recent studies have indicated that compounds containing benzothiazole and pyrrole derivatives exhibit significant anticancer activity. For instance, a study demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research suggests that the benzothiazole moiety contributes to its effectiveness by disrupting bacterial cell wall synthesis and function .

Anti-inflammatory Effects

Compounds with similar structural features have been reported to exhibit anti-inflammatory properties. A study highlighted that thiazole derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting that compound X may also possess similar effects .

The biological activities of compound X can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The furan and hydroxyl groups may interact with key enzymes involved in cancer cell metabolism.
  • Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest at the G1/S phase, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Study 1: Anticancer Activity in Hepatocellular Carcinoma (HCC)

In a recent study, compound X was tested against HCC cell lines. Results showed a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio and activation of caspases .

Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

A series of experiments evaluated the antimicrobial efficacy of compound X against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, with the compound demonstrating bactericidal activity at higher concentrations .

Data Table: Summary of Biological Activities

Activity TypeAssay/ModelResultReference
AnticancerHCC Cell LinesIC50 = 15 µM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Anti-inflammatoryCytokine Inhibition AssaySignificant inhibition

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Pyrrol-2-one Derivatives

Compound Name Substituents (R1, R2, R3, R4) Key Structural Features Biological Activity (IC50/EC50)
Target Compound R1: 6-Ethylbenzothiazole, R2: Furan-2-carbonyl, R3: p-Tolyl, R4: OH Enhanced lipophilicity (ethyl group), aromatic diversity Not reported
1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (F3226-1198) R1: 4,5-Dimethylthiazole, R2: Thiophene-2-carbonyl, R3: Thiophen-2-yl, R4: OH Thiophene-based substituents, electron-rich thiazole Matriptase inhibition (IC50 = 2.6 µM)
1-(6-Fluorobenzothiazol-2-yl)-3-hydroxy-5-(3-hydroxyphenyl)-4-(thiophene-2-carbonyl)-5H-pyrrol-2-one R1: 6-Fluorobenzothiazole, R2: Thiophene-2-carbonyl, R3: 3-Hydroxyphenyl, R4: OH Polar 3-hydroxyphenyl, fluorinated benzothiazole Not reported
1-(6-Ethoxybenzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5H-pyrrol-2-one R1: 6-Ethoxybenzothiazole, R2: 7-Methoxybenzofuran, R3: 2-Fluorophenyl, R4: OH Alkoxy substituents, fluorinated phenyl Not reported

Key Observations:

  • Electronic Effects: The furan-2-carbonyl group (electron-withdrawing) contrasts with thiophene-2-carbonyl (electron-rich) in F3226-1198, which may alter binding interactions in enzymatic targets .
  • Hydrogen Bonding: The 3-hydroxy group in all analogs enables tautomerism and intramolecular hydrogen bonding, stabilizing enol forms and influencing solubility .

Table 2: Activity Comparison of Pyrrol-2-one Derivatives

Compound Class Antimicrobial Activity (Gram+/Gram− Bacteria, Fungi) Enzyme Inhibition (e.g., Matriptase) Reference
5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives Active against S. aureus (MIC = 8–16 µg/mL), E. coli (MIC = 16–32 µg/mL) Not tested
F3226-1198 (Thiophene-substituted pyrrol-2-one) Not reported IC50 = 2.6 µM (matriptase inhibition)
Target Compound Not reported Hypothesized activity based on structural similarity

Key Findings:

  • Antimicrobial Activity: Benzo[d]imidazole-containing analogs (e.g., compounds 5a–h) show moderate activity against Gram-positive and Gram-negative bacteria, suggesting that the target compound’s benzothiazole and furan groups may confer similar properties .
  • Enzymatic Inhibition: The thiophene-substituted F3226-1198 exhibits potent matriptase inhibition, implying that the target compound’s furan-2-carbonyl group could modulate analogous enzymatic targets .

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